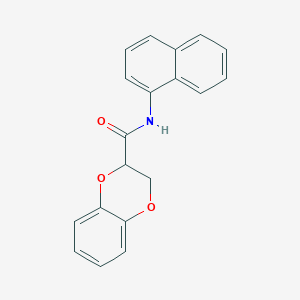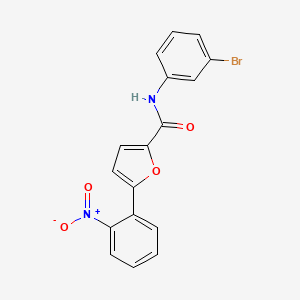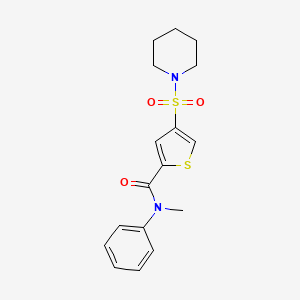![molecular formula C19H15N5O B5179014 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone](/img/structure/B5179014.png)
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets specific proteins and enzymes involved in various biochemical pathways.
作用机制
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone acts as a small molecule inhibitor that targets specific proteins and enzymes. It binds to the active site of these proteins and enzymes, preventing their activity and leading to downstream effects on various biochemical pathways. The exact mechanism of action varies depending on the specific protein or enzyme targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific protein or enzyme targeted. In cancer, inhibition of CDKs leads to cell cycle arrest and apoptosis, resulting in decreased tumor growth. In inflammation, inhibition of PDE4 leads to decreased production of pro-inflammatory cytokines, resulting in decreased inflammation. In neurodegenerative disorders, inhibition of GSK3 leads to increased neuronal survival and function, resulting in improved symptoms.
实验室实验的优点和局限性
The advantages of using 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone in lab experiments include its specificity for targeted proteins and enzymes, its ability to inhibit activity at low concentrations, and its potential therapeutic applications. However, limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
未来方向
For research on 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone include further studies on its specific targets and mechanisms of action, optimization of its pharmacokinetic properties, and development of novel derivatives with improved efficacy and safety profiles. Additionally, research on its potential therapeutic applications in other diseases, such as cardiovascular and metabolic disorders, could be explored.
合成方法
The synthesis of 1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone involves a series of chemical reactions. The starting material for the synthesis is 4-aminopyrazolo[3,4-d]pyrimidine, which undergoes a coupling reaction with 4-chlorobenzophenone to form 4-(4-chlorophenyl)-1-(4-pyrazolyl)pyrimidin-2-amine. This intermediate is then subjected to a Suzuki coupling reaction with 4-bromoaniline to yield the final product, this compound.
科学研究应用
1-{3-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl}ethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of specific proteins and enzymes involved in cancer, inflammation, and neurodegenerative disorders. In cancer, it has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important for cell cycle progression and proliferation. In inflammation, it has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, it has been found to inhibit the activity of glycogen synthase kinase 3 (GSK3), which is involved in the regulation of neuronal function and survival.
属性
IUPAC Name |
1-[3-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13(25)14-6-5-7-15(10-14)23-18-17-11-22-24(19(17)21-12-20-18)16-8-3-2-4-9-16/h2-12H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALLKOIZGEJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-methylbenzoic acid](/img/structure/B5178952.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5178963.png)
![1-(2-fluorophenyl)-4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5178971.png)
![N-(2,4-dichlorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B5178973.png)

![6-benzyl-2-(3,4-dichlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5178987.png)

![1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179007.png)



